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molecular formula C12H16FNO2 B8407166 4-(5-Fluoro-2-methoxy-phenyl)-4-hydroxypiperidine

4-(5-Fluoro-2-methoxy-phenyl)-4-hydroxypiperidine

Cat. No. B8407166
M. Wt: 225.26 g/mol
InChI Key: NHEFTNMZCKBKEL-UHFFFAOYSA-N
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Patent
US06503928B2

Procedure details

In a round bottom flask at room temperature was placed with 1.95 g (6.18 mmole) 1-benzyl-4-(5-fluoro-2-methoxy-phenyl)-4-hydroxypiperidine, dry MeOH (40 mL), and the system purged with N2 for 5 min. To the solution, 1.95 g of 10% palladium on carbon was added. The system was again purged with N2 for 5 minutes followed by addition of 2 mL formic acid (88%). The resulting mixture was stirred at room temperature under N2 for one day. At this point, a further 2 mL of formic acid (88%) was added. The reaction was continued for 2.5 days. The mixture was filtered through celite, and concentrated to afford of 4-(5-fluoro-2-methoxy-phenyl)-4-hydroxypiperidine (0.95 g, 69% yield) as a yellow oil.
Name
1-benzyl-4-(5-fluoro-2-methoxy-phenyl)-4-hydroxypiperidine
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=2[O:22][CH3:23])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO>[F:21][C:19]1[CH:18]=[CH:17][C:16]([O:22][CH3:23])=[C:15]([C:11]2([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:20]=1

Inputs

Step One
Name
1-benzyl-4-(5-fluoro-2-methoxy-phenyl)-4-hydroxypiperidine
Quantity
1.95 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=C(C=CC(=C1)F)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature under N2 for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the system purged with N2 for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
To the solution, 1.95 g of 10% palladium on carbon was added
CUSTOM
Type
CUSTOM
Details
The system was again purged with N2 for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
followed by addition of 2 mL formic acid (88%)
ADDITION
Type
ADDITION
Details
At this point, a further 2 mL of formic acid (88%) was added
WAIT
Type
WAIT
Details
The reaction was continued for 2.5 days
Duration
2.5 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C1(CCNCC1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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